N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]cyclopropanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c13-9-3-1-8(2-4-9)12-16-15-11(17-12)7-14-10-5-6-10/h1-4,10,14H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLNNXCXRJEBDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=NN=C(O2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of WAY-635767 involves several steps, typically starting with the preparation of the core structure followed by the introduction of specific functional groups. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. industrial production methods often involve optimizing these steps to ensure high yield and purity .
Chemical Reactions Analysis
WAY-635767 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
WAY-635767 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool to study the inhibition of Aurora kinase A and its effects on various chemical pathways.
Biology: Employed in cell biology research to understand the role of Aurora kinase A in cell division and chromosomal segregation.
Medicine: Investigated as a potential therapeutic agent in cancer treatment due to its ability to disrupt cell division in cancer cells.
Industry: Utilized in the development of new drugs and therapeutic agents targeting Aurora kinase A.
Mechanism of Action
WAY-635767 exerts its effects by inhibiting Aurora kinase A. This enzyme is crucial for the proper segregation of chromosomes during cell division. By inhibiting Aurora kinase A, WAY-635767 disrupts this process, leading to cell cycle arrest and apoptosis (programmed cell death) in rapidly dividing cells, such as cancer cells .
Comparison with Similar Compounds
Research Implications and Gaps
- Further in vitro screening against NCI-60 cell lines is warranted.
- Structure-Activity Relationship (SAR) : Chlorine position and amine choice are critical for activity. Para-substituted halogens may balance lipophilicity and steric effects, while cyclopropanamine could offer conformational advantages over bulkier amines.
Biological Activity
N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 1052548-99-8
- Molecular Weight : 314.21 g/mol
- Molecular Formula : C14H16ClN3O
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of oxadiazole derivatives, including those similar to this compound. Research indicates that compounds containing the oxadiazole moiety exhibit moderate to strong activity against various bacterial strains. For instance, derivatives have shown significant inhibition against Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on specific enzymes such as acetylcholinesterase (AChE) and urease. In vitro studies demonstrated that certain oxadiazole derivatives can act as potent AChE inhibitors, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer’s . A notable finding is that some derivatives exhibited IC50 values significantly lower than standard references, indicating strong enzyme inhibition potential.
Anticancer Activity
The anticancer properties of compounds featuring the oxadiazole structure have also been investigated. A series of studies conducted on various cancer cell lines revealed that these compounds could inhibit cell proliferation effectively. For example, compounds derived from oxadiazoles showed promising results against breast cancer cell lines (MCF-7 and MDA-MB-468), suggesting their potential as anticancer agents .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Interaction with Enzymes : The compound's ability to inhibit enzymes like AChE suggests it may interfere with neurotransmitter breakdown, enhancing cholinergic signaling.
- Binding Affinity : Molecular docking studies indicate that the compound may bind effectively to active sites of target proteins involved in disease processes, thereby modulating their activity .
- Antibacterial Mechanism : The antibacterial action may involve disrupting bacterial cell wall synthesis or function, although specific pathways remain to be elucidated.
Study 1: Antibacterial Efficacy
In a comparative study of various oxadiazole derivatives, this compound was tested against multiple bacterial strains. The results indicated moderate efficacy against Bacillus subtilis, with an observed minimum inhibitory concentration (MIC) suggesting its potential for further development as an antibacterial agent .
Study 2: Enzyme Inhibition Profile
A separate investigation focused on the enzyme inhibition capabilities of the compound revealed that it exhibited strong urease inhibition with an IC50 value significantly lower than that of existing urease inhibitors. This highlights its potential therapeutic application in conditions where urease activity is detrimental .
Study 3: Anticancer Activity Assessment
In vitro assays conducted on breast cancer cell lines showed that the compound could reduce cell viability significantly at certain concentrations. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase .
Q & A
Basic: How can researchers optimize the synthesis of N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine to improve yield and purity?
Answer:
Synthesis optimization requires careful control of reaction conditions. Key steps include:
- Cyclopropanamine coupling : Use coupling agents like EDCI/HOBt for amide bond formation between the cyclopropanamine and oxadiazole intermediate .
- Oxadiazole ring formation : Employ dehydrating agents (e.g., POCl₃ or PPA) under reflux to cyclize thiosemicarbazide precursors .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol improves purity .
Critical factors : Temperature (80–100°C for cyclization), solvent polarity (DMF for coupling), and stoichiometric ratios (1:1.2 for amine:acyl chloride) .
Basic: What analytical techniques are most reliable for confirming the structural integrity of this compound?
Answer:
- NMR spectroscopy : ¹H and ¹³C NMR verify the oxadiazole ring (C=O at ~165 ppm) and cyclopropane protons (δ 0.8–1.2 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ calculated for C₁₂H₁₁ClN₃O: 248.0584) .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns (e.g., N–H⋯N interactions in oxadiazole derivatives) .
Advanced: How can computational modeling predict the biological activity of this compound against specific targets?
Answer:
- Molecular docking : Use AutoDock Vina to simulate binding to enzymes like cyclooxygenase-2 (COX-2) or bacterial enoyl-ACP reductase. Focus on the oxadiazole ring’s electron-deficient π-system for hydrophobic interactions .
- ADMET profiling : Predict pharmacokinetics (e.g., LogP <3 for blood-brain barrier penetration) using SwissADME. The 4-chlorophenyl group may enhance lipophilicity but require toxicity screening .
Advanced: What strategies resolve contradictions in reported bioactivity data for oxadiazole derivatives?
Answer:
- Meta-analysis : Compare IC₅₀ values across studies (e.g., antimicrobial assays using Staphylococcus aureus ATCC 25923) to identify outliers .
- Structural analogs : Test derivatives with modified substituents (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) to isolate electronic effects .
- Assay standardization : Ensure consistent protocols (e.g., broth microdilution vs. disk diffusion) to minimize variability .
Advanced: How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
Answer:
Advanced: What methodologies address synthetic challenges like low regioselectivity in oxadiazole formation?
Answer:
- Microwave-assisted synthesis : Reduces reaction time (10–15 min vs. 6–8 hrs) and improves regioselectivity via uniform heating .
- Catalytic systems : Use ZnCl₂ or CuI to direct cyclization toward the 1,3,4-oxadiazole isomer over 1,2,4-oxadiazole byproducts .
- In situ monitoring : Real-time FTIR tracks carbonyl intermediate formation (C=O stretch at ~1750 cm⁻¹) to optimize reaction termination .
Advanced: How can researchers validate the compound’s mechanism of action in anticancer studies?
Answer:
- Apoptosis assays : Flow cytometry (Annexin V/PI staining) to quantify cell death in HeLa or MCF-7 lines .
- Western blotting : Measure caspase-3/7 activation and Bcl-2 suppression .
- ROS detection : Use DCFH-DA fluorescence to assess oxidative stress induction .
Advanced: What are best practices for resolving synthetic impurities in large-scale preparations?
Answer:
- HPLC-MS : Identify impurities (e.g., unreacted cyclopropanamine or dimerized oxadiazole) using C18 columns (ACN/water + 0.1% TFA) .
- Crystallization optimization : Adjust solvent polarity (e.g., acetone/water mixtures) to exclude low-polarity byproducts .
Advanced: How does the compound’s stereochemistry influence its interactions with biological targets?
Answer:
- Chiral HPLC : Resolve enantiomers using a Chiralpak AD-H column (hexane/isopropanol, 90:10) .
- Docking simulations : Compare R vs. S configurations binding to tubulin (e.g., colchicine site) to prioritize synthesis of active enantiomers .
Advanced: What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
Answer:
- Rodent models : Oral bioavailability studies in Sprague-Dawley rats (dose: 10 mg/kg) with LC-MS/MS plasma analysis .
- Toxicogenomics : RNA-seq of liver tissue to assess CYP450 induction/repression .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
